Glutaconic acid (CAS 628-48-8), primarily utilized in its stable trans-isomer form, is an unsaturated five-carbon dicarboxylic acid (pent-2-enedioic acid). It serves as a bifunctional building block in the synthesis of specialized unsaturated polyesters, polyamides, and pharmaceutical intermediates [1]. Unlike its saturated counterpart, glutaric acid, glutaconic acid features an internal double bond that provides a reactive site for post-polymerization crosslinking, halogenation, or functionalization. For industrial buyers and material scientists, its primary procurement value lies in its ability to undergo high-temperature polycondensation without premature gelation, offering a distinct processing advantage over terminally unsaturated analogs[2].
Substituting glutaconic acid with closely related diacids fundamentally alters both processability and final material performance. Using the saturated analog, glutaric acid, completely eliminates the backbone unsaturation required for downstream crosslinking, yielding a standard thermoplastic rather than a curable resin [1]. Conversely, attempting to substitute it with itaconic acid—an isomer with a terminal methylene group—introduces excessive free-radical reactivity. Itaconic acid is highly prone to premature vinyl polymerization during high-temperature condensation, leading to unwanted gelation and viscosity spikes in the reactor[2]. Glutaconic acid’s internal double bond provides a specific reactivity profile: it is sterically stable enough to survive step-growth polycondensation yet reactive enough for subsequent targeted functionalization.
Glutaconic acid exhibits a significantly higher melting point compared to its saturated analog, glutaric acid. While glutaric acid melts at 95–98 °C, trans-glutaconic acid melts between 137–139 °C [1]. This approximately 40 °C difference prevents premature melting and caking during transport and storage in warm environments. Furthermore, in melt polycondensation workflows, this higher melting point shifts the phase transition dynamics, allowing for better-controlled dehydration and esterification kinetics before the bulk material becomes fully molten.
| Evidence Dimension | Melting Point |
| Target Compound Data | 137–139 °C (trans-glutaconic acid) |
| Comparator Or Baseline | 95–98 °C (glutaric acid) |
| Quantified Difference | ~40 °C higher melting onset |
| Conditions | Standard atmospheric pressure (100 kPa) |
Improves bulk powder storage stability and provides a wider temperature window for solid-state handling prior to melt-phase polymerization.
When used as a diacid monomer in polycondensation with diamines, glutaconic acid yields unsaturated polyamides with extended thermal stability. Thermogravimetric analysis demonstrates that glutaconic acid-derived polyamides exhibit thermal decomposition onsets starting around 190 °C and extending up to 600 °C, with many formulations retaining approximately 50% of their mass at 400 °C [1]. In contrast, standard aliphatic saturated polyamides typically exhibit lower thermal stability and lack the rigid internal double bond that restricts chain mobility. The internal unsaturation of glutaconic acid imparts structural rigidity that enhances the thermal endurance of the resulting polymer matrix.
| Evidence Dimension | Polymer thermal decomposition range |
| Target Compound Data | 190 °C to 600 °C (glutaconic acid-derived polyamides) |
| Comparator Or Baseline | Standard aliphatic saturated polyamides (lower rigidity and thermal resistance) |
| Quantified Difference | Extended thermal stability profile up to 600 °C |
| Conditions | Thermogravimetric analysis (TGA) in air at 10 °C/min |
Enables the procurement of a monomer that directly translates into high-temperature resistance for advanced coatings, adhesives, and composite matrices.
In the synthesis of unsaturated polyesters and polyamides, the position of the double bond dictates process viability. Itaconic acid, possessing a terminal alpha,beta-unsaturated double bond, is highly susceptible to free-radical crosslinking at elevated polycondensation temperatures, often requiring heavy dosing of radical inhibitors to prevent premature gelation [1]. Glutaconic acid, featuring an internal beta,gamma-unsaturated double bond (relative to one carboxyl group), is sterically hindered from spontaneous free-radical addition. This allows it to undergo standard step-growth condensation smoothly, preserving the unsaturation in the polymer backbone for controlled, post-synthetic curing without the risk of mid-process viscosity spikes [1].
| Evidence Dimension | Susceptibility to premature thermal crosslinking |
| Target Compound Data | Low (internal double bond remains stable during condensation) |
| Comparator Or Baseline | High (itaconic acid's terminal double bond readily auto-polymerizes) |
| Quantified Difference | Elimination of premature gelation during high-temperature step-growth synthesis |
| Conditions | High-temperature polycondensation (>150 °C) without radical inhibitors |
Reduces batch-to-batch variability and prevents reactor fouling caused by unintended crosslinking during resin manufacturing.
Glutaconic acid is utilized for formulating curable step-growth polymers where the backbone must retain unsaturation for secondary crosslinking. Its internal double bond survives the high temperatures of esterification and amidation, making it a targeted precursor for high-temperature composite matrices and thermally stable adhesives [1].
As a functionalized C5 building block, it is used in the synthesis of heterocyclic compounds and active pharmaceutical ingredients. Its specific double-bond placement allows for regioselective addition reactions, such as Michael additions and halogenations, that are structurally impossible with saturated analogs like glutaric acid [2].
In biomedical and materials science, glutaconic acid can be utilized to create stimuli-responsive or biodegradable hydrogels. The retained double bonds in the polymer network provide specific sites for thiol-ene click chemistry or other functional grafting, enabling tunable material properties without the premature gelation risks associated with itaconic acid [2].